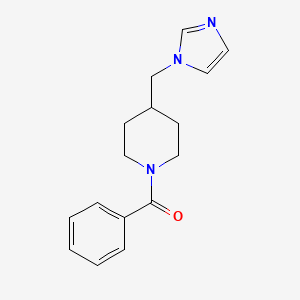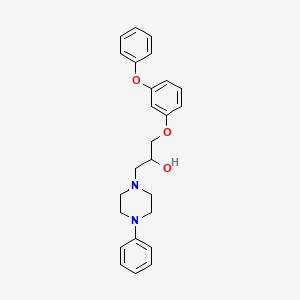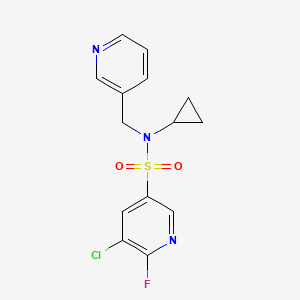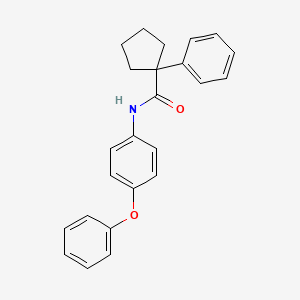
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea, commonly known as THU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A series of flexible urea derivatives were synthesized and evaluated for their antiacetylcholinesterase activity, aiming to optimize spacer length for effective interaction with enzyme hydrophobic binding sites. This study suggests the potential of urea compounds in developing treatments targeting acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Urea derivatives were identified as potent neuropeptide Y5 (NPY5) receptor antagonists through optimization of lead compounds for in vitro potency. This research highlights urea derivatives' potential in developing treatments for conditions modulated by the NPY5 receptor, such as obesity and anxiety (Fotsch et al., 2001).
NMR Spectral Assignment of Urea Derivatives
Comprehensive NMR spectral assignments for urea derivatives designed as nitric oxide synthase (NOS) inhibitors were achieved. This study provides foundational knowledge for further drug design efforts targeting NOS, involved in various pathological processes including inflammation and cancer (Chayah et al., 2016).
Hydrogel Formation and Property Tuning
Research on low molecular weight urea derivatives demonstrated their ability to form hydrogels, with gel properties tunable by anion identity. This finding opens avenues for developing new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).
Anticonvulsant Activity of Urea Derivatives
A study on synthesized urea derivatives revealed significant anticonvulsant activity, with specific compounds offering protection against convulsions. This research supports urea derivatives' potential in developing new anticonvulsant medications, contributing to better epilepsy management (Thakur et al., 2017).
properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(21,15-10-6-12-22-15)13-19-16(20)18-11-5-9-14-7-3-2-4-8-14/h2-4,6-8,10,12,21H,5,9,11,13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOERIPWWXKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2467444.png)


![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467449.png)
![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2467455.png)
![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)
![2-Methyl-1-[1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2467457.png)

![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)
![3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)
